1-Boc-3-(4-isopropylphenyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H28N2O2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-propan-2-ylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-13(2)14-6-8-15(9-7-14)16-12-20(11-10-19-16)17(21)22-18(3,4)5/h6-9,13,16,19H,10-12H2,1-5H3 |
InChI Key |
UZOMWIBYDSDHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CN(CCN2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
The Significance of Piperazine Derivatives As Structural Motifs
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and privileged scaffold in the fields of chemical and biological sciences. chemicalbook.commdpi.comresearchgate.net Its prevalence in a vast array of biologically active compounds underscores its importance as a fundamental structural motif. nbinno.comjapsonline.com
Inherent Physicochemical and Pharmacokinetic Properties: The two nitrogen atoms within the piperazine ring can be readily modified, allowing for the fine-tuning of a molecule's physicochemical properties. mdpi.comnih.gov This includes adjustments to polarity, solubility, and lipophilicity, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov The presence of the piperazine moiety often imparts favorable pharmacokinetic characteristics to a lead compound, enhancing its potential for oral bioavailability. mdpi.comresearchgate.net
Versatility as a Synthetic Scaffold: From a synthetic standpoint, the piperazine ring offers a versatile platform for the construction of diverse molecular architectures. The differential reactivity of the two nitrogen atoms allows for selective functionalization, enabling the introduction of various substituents to explore structure-activity relationships (SAR). chemicalbook.commdpi.com The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a common strategy to achieve mono-substitution, thereby allowing for the controlled synthesis of complex derivatives. tandfonline.com
Broad Spectrum of Biological Activities: Piperazine derivatives have demonstrated a wide range of pharmacological activities, validating their importance in drug discovery. chemicalbook.comjapsonline.com Academic and industrial research has extensively documented their potential as:
Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains. japsonline.comresearchgate.net
Anticancer agents: Showing promise in the development of novel therapeutics for various cancer cell lines. mdpi.comnih.gov
Central Nervous System (CNS) agents: Acting on various receptors in the brain, leading to applications as antipsychotics, antidepressants, and anxiolytics. tandfonline.commdpi.comnih.gov
Rationale for Academic Inquiry into 1 Boc 3 4 Isopropylphenyl Piperazine and Its Analogues
The specific academic interest in 1-Boc-3-(4-isopropylphenyl)piperazine stems from a logical progression in medicinal chemistry, where the combination of known pharmacophores and strategic structural modifications can lead to the discovery of novel therapeutic agents.
The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine (B1678402) nitrogens makes this compound a key intermediate in the synthesis of more complex molecules. nbinno.com This protecting group allows for selective reactions at the unprotected nitrogen, enabling the introduction of a wide array of functional groups. chemicalbook.com Following these modifications, the Boc group can be readily removed under mild conditions to yield the final, often biologically active, compound. tandfonline.com
The presence of a 3-aryl substituent on the piperazine ring, in this case, a 4-isopropylphenyl group, is a common feature in many biologically active compounds. Arylpiperazine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. mdpi.comnih.gov The 4-isopropylphenyl moiety, in particular, can influence the lipophilicity and steric properties of the molecule, potentially affecting its binding affinity and selectivity for its biological target.
The rationale for investigating this specific compound and its analogues is therefore rooted in the desire to:
Synthesize novel chemical entities: By utilizing this compound as a versatile building block.
Explore structure-activity relationships: To understand how the 4-isopropylphenyl group and further substitutions on the piperazine ring influence biological activity.
Identify new therapeutic leads: For a range of diseases, given the broad pharmacological potential of piperazine derivatives.
Overview of Research Trajectories: from Synthetic Access to Mechanistic Biological Exploration
Strategies for Piperazine Ring Formation in Complex Molecular Architectures
The construction of the piperazine scaffold within intricate molecular structures can be achieved through various synthetic routes, including classical cyclization reactions and modern multicomponent approaches.
The formation of the piperazine ring is frequently accomplished by the cyclization of linear precursors. Direct functionalization of the piperazine C-atoms is challenging, making the synthesis via cyclization of appropriate linear diamine precursors a common strategy. nih.gov
Several innovative cyclization methods have been developed:
Reductive Cyclization: A general approach involves the sequential double Michael addition of nitrosoalkenes to primary amines to create bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization to form the piperazine ring. nih.gov
Palladium-Catalyzed Cyclization: A modular synthesis of highly substituted piperazines can be achieved through a palladium-catalyzed cyclization that couples a propargyl unit with various diamine components, offering high yields and stereochemical control. organic-chemistry.org
Ring-Opening of Aziridines: A one-pot, three-component method involves the SN2-type ring-opening of N-activated aziridines with anilines, followed by a palladium-catalyzed annulation with propargyl carbonates to yield highly substituted piperazines with excellent stereoselectivity. acs.orgfigshare.com
Radical Cyclization: Manganese(III) acetate-mediated oxidative radical cyclization of unsaturated diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds can produce piperazine-containing dihydrofuran molecules. nih.gov
| Strategy | Key Reactants | Catalyst/Reagent | Key Features | Citation |
|---|---|---|---|---|
| Reductive Cyclization | Primary amines, Nitrosoalkenes | 5%-Pd/C, H₂ | Stereoselective, allows for structural modification of bioactive molecules. | nih.gov |
| Palladium-Catalyzed Cyclization | Propargyl units, Diamines | Palladium catalyst | Modular, high regio- and stereochemical control. | organic-chemistry.org |
| Aziridine Ring-Opening/Cyclization | N-activated aziridines, Anilines, Propargyl carbonates | Palladium catalyst | One-pot, three-component, excellent stereoselectivity. | acs.orgfigshare.com |
| Radical Cyclization | Unsaturated piperazine derivatives, 1,3-Dicarbonyl compounds | Mn(OAc)₃ | Forms complex piperazine-containing heterocycles. | nih.gov |
Multicomponent reactions (MCRs), which involve combining three or more starting materials in a single step, offer significant efficiency in building molecular complexity. mdpi.com Isocyanide-based multicomponent reactions (IMCRs) are particularly well-suited for creating diverse piperazine scaffolds under mild conditions. thieme-connect.com The Ugi four-component reaction (U-4CR) is a prominent example used to synthesize piperazine derivatives. For instance, an efficient method for preparing piperazine-2-carboxamides involves a one-pot Ugi condensation of a carboxylic acid, an N-alkylethylenediamine, chloroacetaldehyde, and an isocyanide. thieme-connect.com Similarly, a de novo synthesis of substituted piperazines can be achieved using a tetrazole Ugi reaction followed by cyclization. thieme-connect.com These methods are ideal for building complex scaffolds in few steps and are suitable for creating libraries of compounds for medicinal chemistry. thieme-connect.comthieme-connect.com
The Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine Synthesis
The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its stability and the mild conditions required for its removal. fishersci.co.ukjk-sci.com It functions by converting the reactive amine into a less nucleophilic carbamate, which is stable to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. chemistrysteps.comtotal-synthesis.comnih.gov
The introduction of a Boc group onto an amine is typically achieved through a nucleophilic acyl substitution reaction. The amine nitrogen attacks an electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), which is the most common reagent for this transformation. jk-sci.comchemistrysteps.com This forms a tetrahedral intermediate that subsequently collapses, leading to the N-Boc protected amine. jk-sci.comchemistrysteps.com The t-butyl carbonate leaving group decomposes into carbon dioxide and t-butoxide, providing a strong thermodynamic driving force for the reaction. jk-sci.comtotal-synthesis.com
The reaction conditions for N-Boc protection are flexible and generally provide high yields under relatively mild conditions. fishersci.co.uk A variety of solvents and bases can be employed to optimize the reaction for different substrates.
| Reagent | Solvent(s) | Base(s) | Temperature | Citation |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | THF, Water, Acetonitrile (B52724), Dichloromethane (DCM), Dioxane, Methanol (B129727) | NaOH, NaHCO₃, Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) | Room Temperature to 40°C | fishersci.co.ukjk-sci.comwikipedia.org |
| Di-tert-butyl dicarbonate (Boc₂O) | Water-Acetone | Catalyst-free | Room Temperature | nih.gov |
| Di-tert-butyl dicarbonate (Boc₂O) | Solvent-free | None | Room Temperature | jk-sci.com |
The Boc group is prized for its lability under acidic conditions. wikipedia.org Deprotection is a simple carbamate hydrolysis typically carried out with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol or ethyl acetate. fishersci.co.ukwikipedia.org The mechanism involves protonation of the carbamate's carbonyl oxygen, which triggers fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. chemistrysteps.comtotal-synthesis.com This cation can potentially alkylate other nucleophilic sites in the molecule, a side reaction that can be suppressed by using "scavengers" like anisole or thioanisole. wikipedia.org
Chemoselectivity can be achieved by choosing specific reagents that cleave the Boc group without affecting other protecting groups or sensitive functionalities. For instance, ZnBr₂ in dichloromethane can selectively cleave secondary N-Boc groups while leaving primary ones intact. jk-sci.com Montmorillonite K10 clay can be used to selectively remove N-Boc groups from aromatic amines in the presence of aliphatic N-Boc amines. jk-sci.com Lewis acids such as AlCl₃ also allow for selective cleavage of the N-Boc group. wikipedia.org In cases where acidic methods are too harsh, sequential treatment with trimethylsilyl iodide and then methanol can be used. wikipedia.org
In the synthesis of complex molecules with multiple functional groups, an orthogonal protection strategy is essential. fiveable.me This approach uses protecting groups that can be selectively removed under distinct reaction conditions, allowing for the deprotection of one functional group without affecting others. fiveable.meiris-biotech.de The Boc group is a key component of many orthogonal schemes due to its unique acid lability. total-synthesis.com It is stable under basic conditions used to remove groups like 9-fluorenylmethoxycarbonyl (Fmoc) and resistant to the catalytic hydrogenation used to cleave benzyl (Bn) or benzyloxycarbonyl (Cbz) groups. total-synthesis.comfiveable.me
| Protecting Group | Abbreviation | Cleavage Condition | Stability to Boc Cleavage (Acid) | Citation |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | N/A | total-synthesis.comfiveable.me |
| Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable | total-synthesis.comfiveable.meiris-biotech.de |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂/Pd) | Stable | total-synthesis.comfiveable.me |
| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd(0)) | Stable | total-synthesis.comfiveable.me |
This orthogonality is fundamental in complex syntheses, such as solid-phase peptide synthesis (SPPS), where the Boc/Bn and Fmoc/tBu protection schemes are standard. biosynth.com The ability to selectively deprotect amines at different stages of a synthesis allows for the precise and controlled construction of target molecules. fiveable.me
An in-depth examination of the synthetic strategies for this compound, a heterocyclic compound of interest in medicinal chemistry, reveals a landscape of sophisticated and evolving chemical methodologies. The piperazine core is a privileged scaffold in drug discovery, and the ability to precisely control its substitution pattern, particularly in a stereoselective manner, is of paramount importance. This article focuses exclusively on the synthetic methodologies applicable to this compound and its analogues, detailing methods for introducing and modifying its key structural components.
Medicinal Chemistry and Chemical Biology Research of Piperazine Scaffolds Featuring the 4 Isopropylphenyl Group
The Piperazine (B1678402) Core as a Privileged Scaffold in Contemporary Drug Design
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is widely recognized in medicinal chemistry as a "privileged scaffold". nih.govresearchgate.net This designation stems from its frequent appearance in the molecular structures of a vast number of biologically active compounds and approved drugs across various therapeutic areas, including oncology, psychiatry, and infectious diseases. mdpi.comresearchgate.net The utility of the piperazine moiety is not coincidental but is rooted in a unique combination of physicochemical and structural properties that make it an exceptionally versatile building block in drug design. researchgate.netresearchgate.net These properties include its distinct conformational behavior, its capacity to significantly influence a molecule's pharmacokinetic profile, and its ability to engage in crucial molecular interactions with biological targets. mdpi.com
The piperazine ring typically adopts a stable chair conformation, similar to cyclohexane. This arrangement minimizes steric strain and is the predominant form in crystalline states and in the gas phase. However, the ring possesses significant conformational flexibility and can also adopt boat or twist-boat conformations. This adaptability can be crucial for optimizing the orientation of substituents to fit precisely into a biological target's binding site. The presence of two nitrogen atoms allows for extensive and predictable derivatization at one or both positions, enabling chemists to fine-tune the three-dimensional geometry and properties of the resulting molecule. nsf.gov The 1,4-disposition of the nitrogen atoms provides a scaffold to which different pharmacophoric groups can be attached, allowing for a systematic exploration of the chemical space around a molecular core. mdpi.com
The two nitrogen atoms of the piperazine ring are fundamental to its role in molecular recognition and its impact on pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.net The nitrogen atoms are basic and are typically protonated at physiological pH. This positive charge can engage in strong ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in a protein's active site. Furthermore, the N-H groups of a protonated or monosubstituted piperazine can act as hydrogen bond donors, while the nitrogen atoms themselves can act as hydrogen bond acceptors. mdpi.com
These properties profoundly influence a molecule's ADME profile. The basicity of the piperazine moiety generally enhances aqueous solubility, a critical factor for oral bioavailability. mdpi.com By incorporating a piperazine scaffold, medicinal chemists can often improve a drug candidate's solubility and absorption characteristics, transforming a poorly soluble compound into a viable drug candidate. researchgate.net
1-Boc-3-(4-isopropylphenyl)piperazine as a Key Synthetic Intermediate in Drug Discovery Programs
In the synthesis of complex drug molecules, it is often necessary to selectively modify different parts of a molecule in a stepwise fashion. This is where protecting groups and specialized building blocks become essential. This compound is a prime example of such a key synthetic intermediate, designed for efficiency and control in the construction of new chemical entities. The "Boc" group (tert-butoxycarbonyl) is a protecting group attached to one of the piperazine nitrogens. This group is chemically robust under many reaction conditions but can be removed cleanly under acidic conditions. chemicalbook.commdpi.com This allows chemists to perform reactions on the unprotected nitrogen (N4) without affecting the Boc-protected nitrogen (N1). mdpi.com The intermediate also comes with a pre-installed 3-(4-isopropylphenyl) group, a specific structural motif that may be important for binding to a particular biological target.
The primary utility of this compound is as a sophisticated building block for creating derivatives for drug discovery programs. The synthetic strategy is straightforward: the free secondary amine (N-H) of the piperazine ring can be reacted with a wide variety of chemical partners. Common reactions include:
Alkylation: Reaction with alkyl halides to introduce new alkyl chains.
Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.
Reductive Amination: Reaction with aldehydes or ketones to form new C-N bonds.
Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach aryl or heteroaryl rings. nih.gov
After the desired functionality has been installed on the N4 nitrogen, the Boc protecting group on the N1 nitrogen can be removed. This newly revealed secondary amine can then undergo further reactions, allowing for the synthesis of complex, differentially substituted piperazine derivatives. This stepwise approach provides precise control over the final molecular architecture, which is crucial for establishing structure-activity relationships. mdpi.com
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of structurally related compounds, known as a chemical library. nih.gov Intermediates like this compound are ideally suited for this purpose. In a process known as parallel synthesis, the core intermediate can be distributed into an array of separate reaction vessels. mdpi.com A different building block (e.g., a unique carboxylic acid for acylation, or a distinct aldehyde for reductive amination) is then added to each vessel.
This approach allows for the creation of a library where all compounds share the common 3-(4-isopropylphenyl)piperazine core but differ in the substituent attached to the N4 nitrogen. For example, a study on the parallel synthesis of piperazine-tethered thiazole (B1198619) compounds utilized Boc-piperazine as a key building block. mdpi.com The Boc-piperazine was attached to a resin-bound thiazole, the Boc group was removed, and the newly freed nitrogen was acylated with a diverse set of carboxylic acids to generate a library of compounds for antiplasmodial screening. mdpi.com This methodology enables the efficient exploration of how different functional groups at a specific position influence biological activity, accelerating the identification of promising lead compounds.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry. The goal is to understand how specific changes to a molecule's structure affect its biological activity. researchgate.net For derivatives made from this compound, SAR studies would systematically explore the impact of modifications at various positions. After deprotection of the Boc group, the primary point of diversification is the N1 nitrogen, but modifications could also be explored on the phenyl ring or the piperazine core itself.
The process involves synthesizing a series of analogs where one part of the molecule is varied at a time and then testing these analogs in biological assays. For instance, a library of compounds might be created by attaching different alkyl or aryl groups to the N1 nitrogen. If compounds with a small, hydrophobic group at N1 are highly active, while those with large, polar groups are inactive, this establishes a key SAR insight that guides the next round of design.
A representative SAR study on a series of piperazine derivatives containing a 1,4-benzodioxan moiety evaluated their anti-inflammatory activity. researchgate.net The study revealed that the nature and position of substituents on the phenylpiperazine ring were critical for activity. The data, summarized in the table below, shows that a compound with an ortho-methoxy group on the phenyl ring (Compound 6a ) exhibited the highest activity, providing a clear direction for future optimization.
| Compound | Substituent (R) on Phenyl Ring | Inhibition Rate (%) |
|---|---|---|
| 6a | 2-OCH3 | 63.2 |
| 6b | 3-OCH3 | 54.1 |
| 6c | 4-OCH3 | 52.5 |
| 6d | 2-CH3 | 59.5 |
| 6e | 4-F | 49.8 |
| 6f | H | 45.2 |
Data adapted from a study on the anti-inflammatory activity of 1,4-benzodioxan piperazine derivatives. researchgate.net
For derivatives of this compound, a similar systematic approach would be employed. The (4-isopropylphenyl) group would be held constant while various substituents are placed at the N1 position to probe interactions with a specific biological target, thereby building a detailed understanding of the SAR for that particular chemical series.
Impact of Substituent Modifications on in vitro Biological Activity (Mechanistic Focus)
Studies on various N-arylpiperazines have demonstrated that modifications to the aryl ring significantly impact biological activity. For example, in a series of arylpiperazine derivatives evaluated as anti-prostate cancer agents, the nature and position of substituents on the phenyl ring were critical for androgen receptor (AR) antagonistic activity. frontiersin.org Although this study did not specifically include a 4-isopropylphenyl group, it highlights the principle that aryl substitution is a key determinant of potency and selectivity.
In the context of CCR5 antagonists, the nature of the substituent on the piperazine nitrogen is crucial. While this compound has a Boc group, many active CCR5 antagonists feature more complex substituents at this position. The removal or replacement of the Boc group with other moieties would be expected to dramatically alter the biological activity profile. For instance, replacing the Boc group with various acyl or alkyl groups could lead to interactions with different sub-pockets of the target protein, potentially enhancing potency or altering the mechanism of action.
Rational Design Principles for Optimized Analogues Based on SAR Data
Structure-activity relationship (SAR) data from related piperazine compounds provide a foundation for the rational design of optimized analogues of this compound. A key principle in the design of piperazine-based ligands is the strategic modification of the N1 and N4 substituents and the aryl group to enhance target affinity and selectivity while optimizing pharmacokinetic properties.
For the development of HIV-1 entry inhibitors targeting the gp120 envelope glycoprotein, a rational design approach often involves scaffold hopping and isosteric replacements. fiu.edunih.gov Starting from a lead compound, modifications can be guided by computational modeling and chemical feasibility. For a 3-(4-isopropylphenyl)piperazine core, one could rationally design analogues by replacing the N-Boc group with various fragments known to interact with specific residues in the target's binding site. For example, incorporating moieties that can form additional hydrogen bonds or hydrophobic interactions could lead to more potent inhibitors.
In the design of dopamine (B1211576) receptor ligands, SAR studies have shown that the substitution pattern on the N-phenyl ring influences D2 versus D3 receptor selectivity. nih.govresearchgate.netresearchgate.net The 4-isopropylphenyl group in this compound provides a starting point for exploring the impact of para-substitution. By synthesizing and testing analogues with different alkyl or electron-withdrawing/donating groups at the para-position, a clearer understanding of the SAR for this position can be developed. This data can then be used to design analogues with optimized affinity and selectivity for a desired dopamine receptor subtype.
Exploration of Biological Targets and Mechanisms of Action (Mechanistic Research)
Receptor Binding Studies (e.g., G-protein Coupled Receptors, Neurotransmitter Receptors)
Arylpiperazine derivatives are well-known ligands for a variety of G-protein coupled receptors (GPCRs), particularly neurotransmitter receptors such as dopamine and serotonin (B10506) receptors. nih.govnih.govresearchgate.net The 3-(4-isopropylphenyl)piperazine scaffold is a promising candidate for interaction with these receptors.
Similarly, arylpiperazines are known to interact with serotonin receptors. guidetopharmacology.org The specific substitution pattern of this compound would determine its affinity and selectivity profile across different serotonin receptor subtypes.
In the context of chemokine receptors, piperazine-based compounds have been extensively investigated as CCR5 antagonists. nih.gov Binding to CCR5 is a key mechanism for inhibiting the entry of R5-tropic HIV-1 into host cells. While the N-Boc group might not be optimal for high-affinity binding, the core 3-(4-isopropylphenyl)piperazine scaffold could serve as a starting point for the development of potent CCR5 antagonists.
Enzyme Inhibition/Modulation Assays (e.g., Kinases, Autotaxin, Pantothenate Kinase)
Beyond receptor binding, piperazine derivatives have been explored as inhibitors of various enzymes. For instance, novel benzene (B151609) sulfonamide-piperazine hybrids have been investigated for their inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. nih.gov Although the substitution pattern is different from this compound, these studies demonstrate the potential of the piperazine scaffold to be adapted for enzyme inhibition.
The rational design of inhibitors for enzymes like HIV-1 protease has also incorporated piperazine-like scaffolds. researchgate.net While not a direct piperazine, the structural motifs in some protease inhibitors share features that could be mimicked by derivatives of 3-(4-isopropylphenyl)piperazine.
Furthermore, arylpiperazine derivatives have been investigated for their potential to inhibit various kinases, which are key targets in cancer therapy. nih.govmdpi.commdpi.com The 4-isopropylphenyl group could potentially interact with hydrophobic pockets within the kinase active site. Specific kinase inhibition assays would be necessary to determine the activity profile of this compound and its analogues.
Below is a table summarizing the enzyme inhibitory potential of some piperazine derivatives, illustrating the types of targets that could be explored for the subject compound.
| Compound Class | Enzyme Target | Observed Activity |
|---|---|---|
| Benzene sulfonamide-piperazine hybrids | Acetylcholinesterase (AChE) | Good inhibitory potential |
| Benzene sulfonamide-piperazine hybrids | Butyrylcholinesterase (BChE) | Good inhibitory potential |
| Benzene sulfonamide-piperazine hybrids | Tyrosinase | Good inhibitory potential |
| Arylpiperazine derivatives | Various Kinases | Antiproliferative activity suggests potential kinase inhibition |
Cell-Based Assays for Target Engagement and Pathway Modulation (e.g., CCR5 fusion activity)
Cell-based assays are essential for confirming the biological activity of a compound in a more physiologically relevant context. For compounds designed as HIV-1 entry inhibitors, a key assay is the CCR5-mediated cell-cell fusion assay. nih.gov This assay measures the ability of a compound to block the fusion of cells expressing the HIV-1 envelope protein (gp120/gp41) with cells expressing CD4 and CCR5.
While specific data for this compound in such an assay is not available, the general methodology is well-established. A reduction in cell fusion in the presence of the compound would indicate antagonistic activity at the CCR5 receptor. This type of assay is a critical step in the validation of potential HIV entry inhibitors.
In addition to fusion assays, cell-based assays can be used to assess the impact of a compound on various cellular pathways. For example, if a compound is found to bind to a specific receptor, downstream signaling assays can be employed to determine if it acts as an agonist or an antagonist. For kinase inhibitors, cell proliferation assays with cancer cell lines are commonly used to determine the cytotoxic or cytostatic effects of the compound. nih.govmdpi.comnih.gov Arylpiperazine derivatives have shown cytotoxic activity against various cancer cell lines, suggesting their potential to modulate pathways involved in cell growth and survival. nih.govmdpi.comnih.gov
The table below provides examples of cell-based assays relevant to the potential biological activities of arylpiperazine derivatives.
| Assay Type | Biological Target/Pathway | Endpoint Measured |
|---|---|---|
| CCR5-mediated cell-cell fusion assay | HIV-1 entry (CCR5) | Inhibition of cell fusion |
| Cancer cell proliferation assay | Various oncogenic pathways (e.g., kinases) | Inhibition of cell growth (cytotoxicity/cytostasis) |
| Receptor signaling assay (e.g., cAMP) | GPCR activation/inhibition | Changes in second messenger levels |
Investigation of Molecular Mechanisms Underlying Observed Biological Responses
Research into related arylpiperazine structures has shown that they can act on various receptors and enzymes. For instance, certain arylpiperazine derivatives exhibit antidepressant activities by inhibiting the reuptake of neurotransmitters like serotonin and noradrenaline. nih.gov The piperazine core, in these cases, often provides the necessary basic nitrogen atom for interaction with key acidic residues in the transporter's binding site, while the aryl group (such as the 4-isopropylphenyl moiety) engages in hydrophobic or aromatic interactions, contributing to affinity and selectivity. nih.gov
In the context of anticancer research, piperazine-containing molecules have been shown to inhibit targets like topoisomerases or protein kinases. mdpi.com The mechanism can involve the piperazine scaffold positioning other functional groups to interact with the ATP-binding site of a kinase or intercalate into DNA, thereby disrupting cancer cell proliferation. mdpi.comresearchgate.net The 4-isopropylphenyl group would likely contribute to binding through hydrophobic interactions within a specific pocket of the target protein.
Furthermore, piperazine derivatives have been investigated as enzyme inhibitors, for example, against urease, which is implicated in infections by Helicobacter pylori. nih.gov In such cases, the piperazine scaffold can interact with the enzyme's active site, often involving coordination with metal ions, while the substituted phenyl ring establishes additional binding contacts that enhance inhibitory potency. nih.gov The specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, dictate the compound's efficacy and provide a basis for understanding its biological response.
Computational Chemistry and Molecular Modeling Applications in Piperazine Research
Computational chemistry and molecular modeling have become indispensable tools in the study and design of novel piperazine-based therapeutic agents. mdpi.com These in silico methods provide profound insights into molecular interactions, guide the synthesis of new compounds, and help rationalize structure-activity relationships (SAR). nih.govrsc.org For piperazine scaffolds featuring the 4-isopropylphenyl group, computational approaches are employed to predict binding affinities, understand conformational preferences, and design molecules with improved potency and selectivity.
Ligand-Protein Docking Simulations to Predict Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method is widely applied to piperazine derivatives to elucidate their binding modes and understand the key interactions that govern their biological activity. nih.govnih.gov For a compound like this compound or its derivatives, docking studies can predict how the molecule fits into the active site of a target enzyme or receptor.
In these simulations, the 4-isopropylphenyl group is often predicted to occupy a hydrophobic pocket, while the piperazine ring's nitrogen atoms may form crucial hydrogen bonds or ionic interactions with polar residues like aspartate or glutamate (B1630785) in the binding site. nih.gov For example, docking studies on piperazine derivatives targeting urease revealed interactions with the enzyme's active site, providing a rationale for their inhibitory activity. nih.gov Similarly, simulations of piperazine-based ligands with the sigma-1 (σ1) receptor have helped to identify key amino acid residues involved in binding. nih.govrsc.org These predictions are invaluable for the rational design of new analogs with enhanced affinity.
Table 1: Examples of Predicted Interactions from Docking Studies of Arylpiperazine Derivatives
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Sigma-1 Receptor | Glu172, Asp126 | Ionic Interaction | nih.gov |
| Urease | Ni(II) ions, His residues | Coordination, Hydrogen Bond | nih.gov |
| Topoisomerase II | Asp residues, DNA bases | Hydrogen Bond, Intercalation | mdpi.com |
| Carbonic Anhydrase IX | Zinc ion, Thr/His residues | Coordination, Hydrogen Bond | nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
While docking provides a static picture of the binding pose, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand-protein complex. rsc.orgnih.gov Conformational analysis of 2-substituted piperazines has shown that an axial orientation of the substituent is often preferred, which can influence how the molecule interacts with its target. nih.gov
MD simulations, which simulate the movement of atoms and molecules over time, are used to assess the stability of the predicted binding pose obtained from docking. nih.gov For piperazine derivatives, MD simulations can confirm whether the key interactions observed in docking are maintained over time. nih.gov Researchers often analyze parameters such as the root mean square deviation (RMSD) of the ligand and protein to evaluate the stability of the complex, and the root mean square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov These simulations provide a more realistic and dynamic understanding of the binding event, further validating the proposed binding mode. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of compounds with their biological activity. ijpsr.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.gov This approach is particularly useful in optimizing lead compounds based on the piperazine scaffold. researchgate.net
For arylpiperazine derivatives, 2D and 3D-QSAR models have been successfully developed. nih.gov These models use molecular descriptors—numerical values that characterize properties of the molecule—to build the correlation. For instance, a QSAR study on aryl alkanol piperazine derivatives with antidepressant activity identified descriptors related to atom types (Atype_C_6), dipole moment (Dipole-mag), and electronic properties (HOMO) as being influential for activity. nih.gov Such models provide valuable information on the structural requirements for favorable interaction with the biological target, guiding the design of new derivatives with potentially enhanced potency. nih.gov
Table 2: Key Descriptors in a QSAR Model for Aryl Alkanol Piperazine Antidepressant Activity
| Activity | Influential Descriptors | Interpretation | Reference |
|---|---|---|---|
| 5-HT Reuptake Inhibition | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | Relates to specific carbon atom types, molecular polarity, and surface area properties. | nih.gov |
| NA Reuptake Inhibition | HOMO, PMI-mag, S_sssN, Shadow-XZ | Relates to the energy of the highest occupied molecular orbital, molecular size, and nitrogen atom counts. | nih.gov |
De Novo Drug Design Strategies Utilizing Piperazine Scaffolds
The piperazine ring is frequently used as a central scaffold in de novo drug design, a process that involves constructing novel molecular structures from scratch. nih.gov Its synthetic tractability and ability to improve pharmacokinetic properties make it an ideal starting point for building new therapeutic agents. nih.govresearchgate.net Strategies often involve using the piperazine core to link different pharmacophoric fragments, thereby creating molecules with novel biological activities. nih.gov
De novo design approaches can be fragment-based, where molecular fragments known to bind to a target are linked together using a piperazine scaffold, or structure-based, where a molecule is built directly within the active site of a target protein. Computational algorithms can design series of benzylpiperazine derivatives, for example, as potential inhibitors of protein-protein interactions, such as those involving Bcl-2 family proteins in cancer. nih.gov The versatility of the piperazine scaffold allows for the creation of large and diverse chemical libraries, increasing the probability of discovering novel and potent drug candidates. nih.gov
Future Directions and Emerging Research Avenues for 1 Boc 3 4 Isopropylphenyl Piperazine Research
Development of Novel and Green Synthetic Routes for Piperazine (B1678402) Derivatives
The synthesis of piperazine derivatives is a cornerstone of pharmaceutical chemistry. nih.gov However, traditional methods can involve harsh conditions or toxic reagents. A significant future direction lies in the development of more sustainable and environmentally friendly ("green") synthetic methodologies. Recent advances have focused on C–H functionalization, which allows for the direct modification of the piperazine ring's carbon atoms, a historically challenging task. mdpi.comresearchgate.net Photoredox catalysis, using either transition metal complexes or purely organic dyes, has emerged as a powerful tool for this purpose. mdpi.comresearchgate.net This approach avoids the need for toxic reagents like tin and can often be transitioned from batch to continuous flow conditions, offering advantages in scalability and efficiency. mdpi.com Future research could focus on applying these green photoredox methods to synthesize 1-Boc-3-(4-isopropylphenyl)piperazine and its analogs, improving the sustainability of their production. mdpi.com
Expansion of Biological Target Space for Piperazine-Containing Molecules
The piperazine nucleus is a key component in a vast number of approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities. nih.govmdpi.comresearchgate.netresearchgate.netnih.govwisdomlib.orgresearchgate.net These compounds have been shown to target a wide array of biological macromolecules. The two nitrogen atoms within the piperazine ring can serve as hydrogen bond donors or acceptors, tuning interactions with receptors and improving properties like water solubility and bioavailability. nih.govmdpi.com
While the specific biological targets of this compound are not extensively documented, the known activities of other piperazine derivatives suggest a rich space for exploration. Future research should involve screening this compound and its derivatives against a wide range of targets where the piperazine scaffold has proven effective.
| Target Class | Specific Examples | Therapeutic Area |
| Kinases | Cyclin-Dependent Kinases (CDK4/6), Imatinib (targets multiple kinases) | Oncology nih.govresearchgate.net |
| G-Protein Coupled Receptors (GPCRs) | Serotonin (B10506) Receptors, Dopamine (B1211576) Receptors, Histamine H3 Receptors | CNS Disorders (Depression, Antipsychotics) researchgate.netacs.org |
| Enzymes | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO-B), HIV Protease | Alzheimer's Disease, Neurological Disorders, Antiviral researchgate.netnih.govresearchgate.net |
| Ion Channels | Calcium Channels | Cardiovascular |
| Other | Sigma-1 Receptors (σ₁R), Inhibitor of Apoptosis Proteins (IAPs) | Neuropathic Pain, Oncology acs.orgastx.com |
Design and Synthesis of Chemical Probes and Research Tools Based on the Scaffold
Beyond direct therapeutic applications, the this compound scaffold is an excellent candidate for the development of chemical probes. These specialized molecules are indispensable tools for basic research, enabling scientists to study the function and localization of biological targets in cells and tissues. By chemically modifying the scaffold—for instance, by attaching a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group—researchers can create powerful probes. Such tools derived from this compound could be used to identify novel binding partners, validate target engagement, and elucidate complex biological pathways, thereby accelerating the broader drug discovery process.
Integration with High-Throughput Screening and Fragment-Based Drug Discovery Approaches
Modern drug discovery heavily relies on systematic screening methodologies. The this compound structure is well-suited for inclusion in both high-throughput screening (HTS) and fragment-based drug discovery (FBDD) campaigns.
High-Throughput Screening (HTS): Libraries of diverse compounds derived from the this compound core can be synthesized and rapidly screened against numerous biological targets. Piperazine derivatives are frequently found as "hits" in such screens due to their favorable drug-like properties. nih.gov
Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a target protein. astx.com The piperazine ring itself, or a simple substituted version like 3-(4-isopropylphenyl)piperazine (after removing the Boc protecting group), could serve as an excellent starting fragment. nih.gov Once a binding fragment is identified, structure-guided design can be used to grow the fragment into a potent and selective lead molecule. astx.com The discovery of BCL antagonists, for example, successfully utilized an FBDD approach. nih.gov
Exploration of Complex Multi-Targeting Agents and PROTAC Ligands
A frontier in medicinal chemistry is the design of molecules that can interact with multiple targets simultaneously or co-opt cellular machinery for therapeutic benefit. The piperazine scaffold is proving to be a critical component in these advanced approaches.
Multi-Target-Directed Ligands (MTDLs): For complex multifactorial diseases like Alzheimer's, agents that can modulate several targets at once are highly desirable. The piperazine ring is often used as a central scaffold or a flexible linker to connect different pharmacophores into a single MTDL. researchgate.netnih.govmdpi.com For example, piperazine-based hybrids have been designed to simultaneously inhibit cholinesterases, block Aβ aggregation, and chelate metal ions. researchgate.netmdpi.com The this compound scaffold could be a starting point for creating novel MTDLs for neurodegenerative or other complex diseases. researchgate.netnih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 1-Boc-3-(4-isopropylphenyl)piperazine with high purity?
The synthesis typically involves coupling reactions between substituted benzoic acids and piperazine intermediates. Key steps include Boc protection (using di-tert-butyl dicarbonate) and regioselective functionalization at the 3-position. Microwave-assisted reactions (e.g., 75–90°C for 4.5 hours with HATU/DIPEA) improve yield and selectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. How can researchers effectively purify and characterize this compound post-synthesis?
Purification methods include flash chromatography (normal phase, methanol/dichloromethane) and recrystallization. Characterization requires a multi-technique approach:
- NMR (¹H/¹³C, HSQC, HMBC) for backbone confirmation.
- HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) for purity assessment.
- Elemental analysis (C, H, N) to validate stoichiometry .
Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Raman microspectroscopy (20 mW laser, 128–256 scans) coupled with PCA/LDA distinguishes structural isomers and validates substituent positioning .
- X-ray crystallography resolves hydrogen-bonding patterns (e.g., C–H⋯O interactions) and confirms stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound derivatives?
SAR studies should focus on:
- Substituent variation : Replace the 4-isopropylphenyl group with electron-withdrawing/donating groups (e.g., halogens, methoxy) to assess antiplatelet or receptor-binding activity .
- Boc deprotection : Evaluate free amine derivatives for enhanced CNS penetration or dopamine receptor affinity .
- In vitro assays : Use radioligand binding (e.g., D3 receptor) and functional cAMP assays to quantify potency .
Q. What experimental strategies mitigate the trade-off between toxicity and biological activity in modified piperazine derivatives?
- Cyclodextrin inclusion complexes reduce toxicity by improving solubility and shielding reactive groups, as demonstrated in low-toxicity piperazine analogs .
- Prodrug approaches : Temporarily mask the Boc group with enzymatically cleavable moieties (e.g., esters) to enhance bioavailability .
Q. How does computational modeling enhance the prediction of pharmacological properties for this compound analogs?
- Molecular docking (AutoDock Vina) predicts binding modes to serotonin/dopamine receptors, prioritizing analogs with optimal ΔG values .
- ADMET prediction (SwissADME) assesses BBB permeability and CYP450 inhibition risks .
Q. What analytical approaches resolve structural isomerism in piperazine derivatives during characterization?
- Multivariate analysis (PCA on Raman spectra) separates isomers like 3-TFMPP and 4-TFMPP by leveraging intensity differences in aromatic C–H stretching bands .
- Crystallographic disorder modeling (e.g., SHELXL refinement) resolves positional ambiguities in halogen-substituted analogs .
Q. How do supramolecular interactions influence the crystallographic behavior of this compound?
- Hydrogen-bond networks : C–H⋯O and π-π stacking (e.g., with methoxyphenyl groups) dictate crystal packing and stability .
- Thermogravimetric analysis (TGA) quantifies thermal stability (decomposition >200°C) under nitrogen .
Q. What methodologies assess the stability of this compound under varying storage conditions?
Q. How can multivariate statistical analysis improve Raman spectral interpretation for piperazine analogs?
- LDA clustering of Raman peak positions (e.g., 600–1600 cm⁻¹) classifies analogs by substituent electronegativity and ring conformation .
- Cross-validation (k-fold) ensures model robustness for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
